molecular formula C6H9Cl2FN2 B2917682 4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride CAS No. 1855907-44-6

4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride

Cat. No.: B2917682
CAS No.: 1855907-44-6
M. Wt: 199.05
InChI Key: LAOHIFPLQPGWSD-UHFFFAOYSA-N
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Description

Core Heterocycle

  • Pyrazole : A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2).
  • Tautomerism : The 1H-tautomer is stabilized by dimethyl groups at positions 1 and 3, preventing proton migration to the 2H-form.

Substituent Profile

  • Position 1 : Methyl group, preventing N-alkylation and directing reactivity to the 4-position.
  • Position 3 : Methyl group, contributing to steric hindrance and electronic effects.
  • Position 4 : Chloromethyl group, a reactive handle for further functionalization.
  • Position 5 : Fluorine atom, influencing dipole moments and intermolecular interactions.

Salt Form

  • Hydrochloride : Improves crystallinity and aqueous solubility, facilitating purification and formulation.

This substitution pattern is rare in the literature, with only a few analogues reported, such as 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole (CAS 1392274-42-8). The chloromethyl variant’s enhanced reactivity makes it preferable for synthetic applications requiring downstream modifications.

Research Evolution Timeline

The compound’s research trajectory mirrors advancements in selective halogenation and N-functionalization:

  • 2000–2010 : Development of regioselective fluorination methods for pyrazoles, primarily using deoxyfluorination agents.
  • 2012–2015 : Introduction of chloromethylation protocols via thionyl chloride and DMF, enabling access to 4-chloromethylpyrazoles.
  • 2018–2020 : Synthesis of this compound, leveraging optimized one-pot fluorination-chloromethylation sequences.
  • 2022–2025 : Application in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its halogenated structure facilitates coordination and cross-linking.

Recent patents highlight its use in preparing photoactive complexes and prodrugs, underscoring its interdisciplinary relevance. Ongoing studies focus on enantioselective derivatization, leveraging the chloromethyl group’s reactivity to construct chiral centers.

Properties

IUPAC Name

4-(chloromethyl)-5-fluoro-1,3-dimethylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFN2.ClH/c1-4-5(3-7)6(8)10(2)9-4;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOHIFPLQPGWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCl)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Introduction of Chloromethyl and Fluoro Groups: The chloromethyl group can be introduced via chloromethylation reactions using reagents like formaldehyde and hydrochloric acid. The fluoro group can be introduced through fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The fluoro group can influence the reactivity of the pyrazole ring towards electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used under controlled conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl and fluoro groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives are highly tunable via substitutions at positions 1, 3, 4, and 3. Below is a comparative analysis of substituents and their implications:

Compound Name (CAS/Reference) Substituents Key Functional Groups Potential Applications
4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole HCl 1,3-dimethyl; 4-chloromethyl; 5-fluoro Chloromethyl (reactive), Fluorine (electron-withdrawing) Drug intermediates, agrochemicals
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide () 1,3-dimethyl; 4-sulfonamide; 5-chloro Sulfonamide (polar, H-bonding), Chlorine Enzyme inhibitors, antimicrobials
1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine HCl () 1-difluoromethyl; 5-methyl; 4-amine (HCl salt) Difluoromethyl (lipophilic), Amine (basic) Pharmaceuticals, ligand synthesis
4-Chloro-5-(trifluoromethyl)-1H-pyrazole () 4-chloro; 5-trifluoromethyl Trifluoromethyl (strongly electron-withdrawing) Pesticides, fluorinated intermediates
5-Cyclopropyl-2-(3-alkoxy-1H-pyrazol-1-yl)azines () Cyclopropyl, alkoxy, aryloxy groups Cyclopropyl (stereoelectronic effects), Aryloxy DHODH inhibitors, anticancer agents

Key Observations :

  • Chloromethyl vs. Sulfonamide () : The chloromethyl group in the target compound offers nucleophilic reactivity (e.g., SN2 substitutions), whereas sulfonamide groups enhance polarity and hydrogen-bonding capacity, favoring enzyme interactions.
  • Fluoro vs. Trifluoromethyl () : Fluorine’s moderate electron-withdrawing effect contrasts with the stronger inductive effect of trifluoromethyl, which significantly alters electronic density and metabolic stability.
  • Amine Hydrochloride vs.

Reactivity Comparison :

  • The chloromethyl group in the target compound may undergo nucleophilic displacement more readily than the sulfonamide () or trifluoromethyl () groups, which are less reactive.

Physicochemical and Spectral Properties

While spectral data for the target compound is unavailable, comparisons with analogs highlight trends:

  • Melting Points :
    • Fluorinated pyrazoles (e.g., d) exhibit higher melting points (e.g., 181–183°C for 3d) due to increased polarity and crystallinity .
    • Methyl and chloromethyl substituents (e.g., ) reduce melting points (e.g., 123–125°C for 3c) due to steric hindrance .
  • Spectral Signatures :
    • ¹H NMR : Methyl groups typically resonate at δ 2.4–2.6 ppm (), while aromatic protons appear at δ 7.2–8.1 ppm .
    • MS/HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]+ = 421.0 for 3d in ) .

Biological Activity

4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride (CAS Number: 1855907-44-6) is a pyrazole derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing various therapeutic agents.

  • Molecular Formula : C₆H₉ClF N₂
  • Molecular Weight : 199.05 g/mol
  • IUPAC Name : 4-(chloromethyl)-5-fluoro-1,3-dimethylpyrazole; hydrochloride
  • Canonical SMILES : CC1=NN(C(=C1CCl)F)C.Cl

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent and its effects on specific biological pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including:

  • A549 (lung cancer)
  • HCT116 (colon cancer)
  • HeLa (cervical cancer)

In vitro studies have reported IC₅₀ values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDK2 and CDK9), suggesting its role as a selective inhibitor in cancer therapy .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Kinases : The compound selectively inhibits CDK2 and CDK9, which are crucial for cell cycle regulation and proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in various cancer cell lines, contributing to its anticancer efficacy .

Toxicity Profile

The compound is classified under acute toxicity categories for both oral and dermal exposure (Category 3), indicating a need for careful handling in laboratory settings .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

  • Study on Anticancer Properties : A study demonstrated that this compound significantly reduced tumor growth rates in xenograft models of human colorectal carcinoma .
  • Kinase Selectivity Study : Another research highlighted the compound's selectivity towards CDK2 over CDK9, emphasizing its potential for targeted cancer therapies .

Data Tables

Property Value
Molecular FormulaC₆H₉ClF N₂
Molecular Weight199.05 g/mol
CAS Number1855907-44-6
Anticancer IC₅₀ (CDK2)0.36 µM
Anticancer IC₅₀ (CDK9)1.8 µM
Toxicity ClassificationAcute toxicity (Category 3)

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